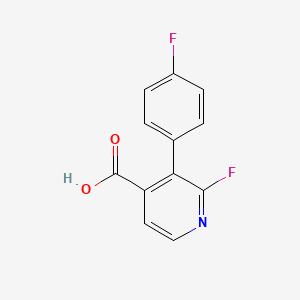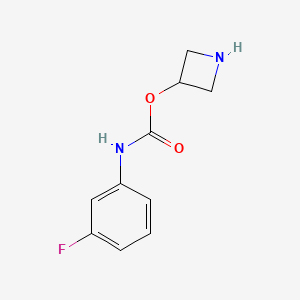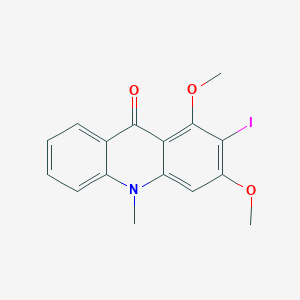
2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents due to their ability to intercalate with DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable acridine precursor.
Iodination: Introduction of the iodine atom at the 2-position can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions.
Methoxylation: The methoxy groups at the 1 and 3 positions can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Methylation: The 10-methyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols, amines, or cyanides under appropriate conditions.
Major Products
Oxidation: Formation of corresponding acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one involves its ability to intercalate with DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell proliferation. The compound may also interact with specific enzymes and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An anticancer agent that intercalates with DNA.
Proflavine: An acridine derivative with antiseptic properties.
Uniqueness
2-Iodo-1,3-dimethoxy-10-methylacridin-9(10H)-one is unique due to the presence of the iodine atom, which can enhance its biological activity and alter its chemical reactivity compared to other acridine derivatives.
Properties
CAS No. |
88901-71-7 |
|---|---|
Molecular Formula |
C16H14INO3 |
Molecular Weight |
395.19 g/mol |
IUPAC Name |
2-iodo-1,3-dimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C16H14INO3/c1-18-10-7-5-4-6-9(10)15(19)13-11(18)8-12(20-2)14(17)16(13)21-3/h4-8H,1-3H3 |
InChI Key |
OICJOVVPVGCYCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





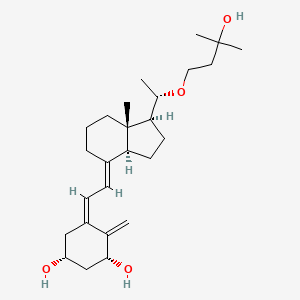
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
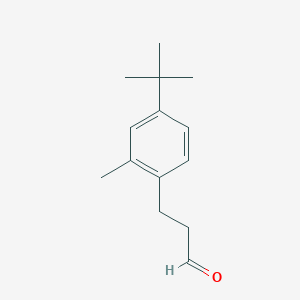

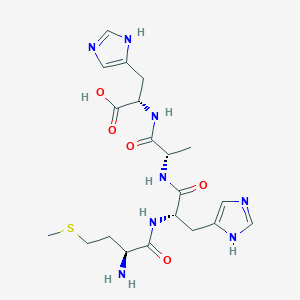
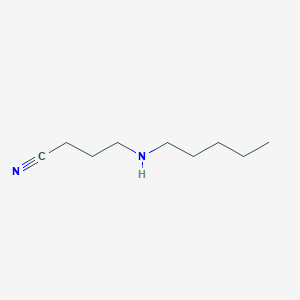
![2-Bromo-1-{2-[(3-methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12934748.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
